2-(3-Methylureido)benzoic acid

Description

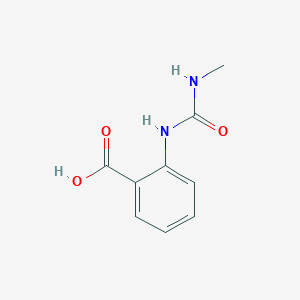

2-(3-Methylureido)benzoic acid is a benzoic acid derivative featuring a methyl-substituted urea group (-NH-CO-NH-CH₃) at the ortho position of the aromatic ring. The compound’s structure is defined by IUPAC nomenclature rules for urea derivatives, where the methyl group is attached to the terminal nitrogen of the urea moiety .

Key properties of this compound can be inferred from structurally similar compounds. Urea and thiourea derivatives are known for their hydrogen-bonding capabilities, influencing solubility, crystallinity, and biological activity.

Properties

CAS No. |

4141-12-2 |

|---|---|

Molecular Formula |

C9H10N2O3 |

Molecular Weight |

194.19 g/mol |

IUPAC Name |

2-(methylcarbamoylamino)benzoic acid |

InChI |

InChI=1S/C9H10N2O3/c1-10-9(14)11-7-5-3-2-4-6(7)8(12)13/h2-5H,1H3,(H,12,13)(H2,10,11,14) |

InChI Key |

RPQKEEOOLZWINL-UHFFFAOYSA-N |

SMILES |

CNC(=O)NC1=CC=CC=C1C(=O)O |

Canonical SMILES |

CNC(=O)NC1=CC=CC=C1C(=O)O |

sequence |

X |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share a benzoic acid backbone with urea/thiourea modifications, differing in substituents and functional groups:

Table 1: Comparative Analysis of 2-(3-Methylureido)benzoic Acid and Analogues

Key Observations

Substituent Impact on Melting Points: Thiourea derivatives (3g, 3h) exhibit lower melting points (117–133°C) compared to thiocarbonylamino analogues (4i: 148–150°C), likely due to reduced molecular symmetry and weaker crystal packing in bulkier thiourea structures. The introduction of sulfur (thiourea/thiocarbonyl groups) increases lipophilicity but may reduce thermal stability .

Spectral and Structural Features :

- NH and COOH Signals : NH protons in thiourea derivatives (δ 10.71–10.75 ppm) are deshielded compared to urea analogues, reflecting stronger hydrogen bonding in the latter. COOH protons (δ ~13.5 ppm) remain consistent across derivatives .

- Thioureido vs. Ureido : Thiourea derivatives (3g, 3h) show downfield shifts in ¹³C-NMR for the CS group (~180 ppm) compared to urea carbonyls (~165–170 ppm), confirming sulfur’s electron-withdrawing effect .

Synthetic Yields and Purity :

Research Implications

- Pharmaceutical Relevance : Thiourea derivatives (3g, 3h) are structurally analogous to kinase inhibitors and protease antagonists, where the thiourea moiety enhances target binding via sulfur-mediated interactions .

- Material Science : The crystallinity and hydrogen-bonding patterns of these compounds suggest utility in crystal engineering or supramolecular chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.